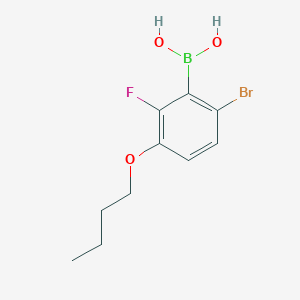

6-Bromo-3-butoxy-2-fluorophenylboronic acid

Übersicht

Beschreibung

6-Bromo-3-butoxy-2-fluorophenylboronic acid: is an organoboron compound with the molecular formula C10H13BBrFO3 and a molecular weight of 290.92 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, butoxy, and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-butoxy-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-bromo-3-butoxy-2-fluorobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-3-butoxy-2-fluorophenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (e.g., 80-100°C), and solvents such as toluene or dimethylformamide (DMF).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Chemistry: 6-Bromo-3-butoxy-2-fluorophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This makes it a valuable reagent in the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates . Its ability to form stable carbon-carbon bonds makes it useful in the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers . Its unique chemical properties enable the creation of materials with specific electronic and optical characteristics.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-butoxy-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromo-3-butoxy-2-fluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective coupling is required .

Biologische Aktivität

6-Bromo-3-butoxy-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1072951-88-2, is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a butoxy group attached to a phenylboronic acid moiety. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure incorporates functional groups that are pivotal in mediating its interactions with biological targets.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols in biomolecules. This property is particularly significant in targeting enzymes such as proteases and glycosidases. The presence of the bromine and fluorine substituents can enhance the binding affinity to specific targets, potentially leading to inhibition of enzymatic activity or modulation of receptor functions.

Antimicrobial Properties

Recent studies have indicated that boronic acids exhibit antimicrobial properties against various pathogens. For instance, compounds similar to this compound have shown effectiveness against resistant strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa . The mechanism may involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

Research has also highlighted the potential anticancer activity of boronic acids. Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further exploration .

Case Studies

-

Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of boronic acid derivatives against Gram-negative bacteria. The results indicated that modifications in the substituent groups significantly affected the compounds' potency against resistant strains .

Compound MIC (µg/mL) Activity This compound 16 Moderate Boronic Acid A 8 High Boronic Acid B 32 Low -

Anticancer Activity Assessment : In another investigation, various boronic acids were tested for their cytotoxic effects on cancer cell lines. The study found that certain structural features correlated with increased cytotoxicity, indicating that this compound may possess similar properties warranting further study .

Cell Line IC50 (µM) Compound Tested MCF-7 (Breast) 5 This compound A549 (Lung) 10 Boronic Acid C HeLa (Cervical) 7 Boronic Acid D

Eigenschaften

IUPAC Name |

(6-bromo-3-butoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTVZGMUUYBHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCCCC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584764 | |

| Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-88-2 | |

| Record name | B-(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.